ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate
Description
This compound is a structurally complex thiazolidinone derivative characterized by:
- Core structure: A 1,3-thiazolidin-4-one ring system with a conjugated methylidene group at position 3.
- Substituents: A 1-naphthylimino group at position 2 of the thiazolidinone ring. A 5-bromo-2-ethoxy-4-phenoxyacetate moiety linked via the methylidene bridge.
Properties
IUPAC Name |
ethyl 2-[5-bromo-2-ethoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O5S/c1-3-32-21-12-17(19(27)14-22(21)34-15-24(30)33-4-2)13-23-25(31)29-26(35-23)28-20-11-7-9-16-8-5-6-10-18(16)20/h5-14H,3-4,15H2,1-2H3,(H,28,29,31)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKYASBAMGJLGK-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C26H23BrN2O5S. Its structure includes a brominated phenoxy group , an ethoxy group , and a thiazolidinone moiety with a naphthylimino substituent, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing inhibitory effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
2. Anticancer Properties
Several studies have reported the anticancer potential of thiazolidinone derivatives. This compound demonstrated cytotoxic effects on cancer cell lines such as breast and colon cancer. The compound appears to induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators. |
| DNA Interaction | Binds to DNA and interferes with replication in cancer cells, leading to cell cycle arrest and apoptosis. |
| Cell Signaling Modulation | Alters signaling pathways that regulate cell survival and proliferation, particularly in cancer cells. |
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolidinones, including ethyl (5-bromo...) derivatives. Results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In a controlled experiment involving human breast cancer cell lines, ethyl (5-bromo...) was shown to induce apoptosis at concentrations as low as 10 µM. The study highlighted the compound's ability to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of compounds containing thiazolidinone moieties, such as ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate, is their antimicrobial properties. Research has demonstrated that derivatives of thiazolidinone exhibit substantial antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
A study synthesized several thiazolidinone derivatives, which were screened for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed high potency against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antibacterial efficacy .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.49 | S. racemosum |
| Compound B | 0.98 | E. coli |
| Compound C | 1.95 | C. albicans |
Anticancer Potential
This compound has also been investigated for its anticancer properties. The thiazolidinone scaffold is known for its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
In vitro studies have evaluated the cytotoxic effects of various thiazolidinone derivatives on cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results indicated that certain compounds led to significant reductions in cell viability, suggesting potential as anticancer agents.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 12.5 | MCF7 |
| Compound E | 15.3 | A549 |
Synthesis of Novel Compounds
The synthesis of this compound involves complex synthetic routes that can be utilized to develop new derivatives with enhanced biological activities.
Synthesis Pathway
The synthesis typically involves the reaction of ethyl acetate with various substituted phenols and thiazolidinones under specific conditions to yield the target compound. This method allows for the modification of substituents to optimize biological activity.
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this compound can exhibit anti-inflammatory and analgesic properties.
Case Study: In Vivo Studies
Animal models have been used to assess the anti-inflammatory effects of these compounds. Results indicated a significant reduction in inflammation markers when treated with thiazolidinone derivatives compared to control groups.
| Treatment | Inflammation Score Reduction (%) |
|---|---|
| Control | 0 |
| Thiazolidinone A | 45 |
| Thiazolidinone B | 60 |
Comparison with Similar Compounds
Comparison with Similar Thiazolidinone Derivatives
Structural Analogues
Key structural variations among similar compounds include substituents on the thiazolidinone core, aryl/heteroaryl groups, and functional moieties influencing bioactivity.
Key Structural and Functional Differences
- Bromophenoxy vs. Chlorobenzylidene: Bromine’s larger atomic radius may increase steric hindrance but enhance halogen bonding in target interactions compared to chlorine in . Ethoxy Group: The ethoxy substituent likely improves metabolic stability relative to methoxy groups in , as ethyl groups are less prone to oxidative demethylation.
- Synthetic Routes: The target compound’s synthesis likely involves cyclocondensation of thiosemicarbazones with acetylenic esters (similar to ), whereas imidazolidinone derivatives (e.g., ) use nucleophilic substitution with bromoacetophenones.
Pharmacological and Physicochemical Properties
- Solubility: The bromophenoxy and naphthyl groups reduce aqueous solubility compared to smaller analogues (e.g., ), but the ethoxyacetate moiety may enhance solubility in organic solvents.
- Melting Points : Target compound’s MP is expected to exceed 200°C (analogous to ), reflecting high crystallinity due to planar naphthyl stacking.
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidinone ring is central to the compound’s structure. Its formation typically involves cyclization of a Schiff base with mercaptoacetic acid derivatives. For example, 1-naphthylamine reacts with 4-oxo-thiazolidine-2-thione in the presence of a dehydrating agent to form the imino-thiazolidinone intermediate .
Reaction Conditions
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
-
Temperature: 10–70°C under nitrogen atmosphere.
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization. The use of AlCl₃ facilitates electron-deficient intermediate stabilization .
Introduction of the bromo group at the 5-position is achieved via electrophilic aromatic substitution. Starting from 2-ethoxy-4-hydroxybenzaldehyde , bromination employs Br₂ in the presence of FeBr₃ as a catalyst .
Key Parameters
-
Molar Ratio: 1:1 (substrate:Br₂).
-
Reaction Time: 4–6 hours at 0–5°C.
-
Workup: Quenching with NaHSO₃, followed by extraction with dichloromethane .
Introduction of the Ethoxy Group
The ethoxy substituent at the 2-position is introduced via Williamson ether synthesis . 2-Bromo-5-bromo-4-hydroxybenzaldehyde reacts with ethyl bromide in alkaline conditions:
Reaction Setup
-
Base: K₂CO₃ or NaOH (2.0 equiv).
-
Solvent: Dimethylformamide (DMF) at 80°C.
Formation of the Phenoxy Acetate Ester
The phenoxy acetate moiety is installed through esterification. 4-Hydroxy-5-bromo-2-ethoxybenzaldehyde reacts with ethyl chloroacetate in the presence of a base:
Optimized Conditions
-
Base: Triethylamine (2.5 equiv).
-
Solvent: Acetonitrile at reflux (82°C).
-
Reaction Time: 12 hours.
Condensation with the Naphthylimino-Thiazolidinone
The final step involves Knoevenagel condensation between the aldehyde group of the phenolic intermediate and the methylene group of the thiazolidinone.
Procedure
-
Catalyst: Piperidine (10 mol%).
-
Solvent: Ethanol/glacial acetic acid (4:1 v/v).
One-Pot Synthesis Optimization
Adapting methodologies from patent CN103570510A , a one-pot approach is feasible:
Integrated Steps
-
Bromination and ethoxylation in THF with AlCl₃.
-
Direct esterification without intermediate isolation.
-
Cyclization and condensation under reflux.
Advantages
-
Reduced solvent consumption (single solvent: THF).
Analytical Data and Characterization
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 7.21–7.28 (m, naphthyl-H), 4.03 (q, OCH₂CH₃), 1.40 (t, CH₃) .
-
MS (ESI): m/z 554.05 [M+H]⁺.
Purity Assessment
Challenges and Mitigation Strategies
Scalability and Industrial Relevance
The one-pot method from CN103570510A demonstrates scalability:
-
Batch Size: 1 kg precursor → 780 g product (78% yield).
-
Cost Reduction: Solvent recovery (>90% THF reuse).
Emerging Alternatives
Enzymatic Esterification
Q & A
Q. Key Variables Affecting Yield :
| Step | Critical Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|---|
| 1 | Solvent System | Toluene/dioxane (1:1) | Increases solubility of aromatic intermediates | |
| 2 | Reaction Time | 24–72 hours | Prolonged time enhances conjugation efficiency | |
| 3 | Temperature | Reflux (110–120°C) | Accelerates cyclization but risks decomposition |
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Q. Methodological Answer :
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups critical for confirming thiazolidinone and naphthylimino moieties .
- NMR :
- ¹H NMR : Signals at δ 8.2–8.6 ppm (aromatic protons from naphthyl group) and δ 4.1–4.3 ppm (ethoxy and acetate methylene) .
- ¹³C NMR : Peaks at ~180 ppm (C=O of thiazolidinone) and ~150 ppm (C=N) .
- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group at m/z 45) .
Basic: How is the biological activity of this compound screened in preliminary studies?
Q. Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against tyrosine kinases or cyclooxygenase-2 (COX-2) via spectrophotometric monitoring of substrate conversion .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Preliminary binding affinity analysis using AutoDock Vina to prioritize targets (e.g., EGFR kinase) .
Advanced: What mechanistic insights explain the reactivity of the thiazolidinone ring in this compound?
Methodological Answer :
The thiazolidinone ring undergoes tautomerization (keto-enol equilibrium), influencing its electrophilicity. Computational studies (DFT) show:
- Charge Distribution : The C5-ylidene carbon is electron-deficient (Mulliken charge: +0.35), favoring nucleophilic attacks .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the enolate form, enhancing reactivity in coupling reactions .
Q. Experimental Validation :
- Kinetic Isotope Effects (KIE) : Deuterium labeling at C5 confirms rate-limiting proton transfer during tautomerization .
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Q. Methodological Answer :
- Reaction Path Search : Use Gaussian 16 with ωB97X-D/6-311++G(d,p) to model transition states for thiazolidinone formation .
- Machine Learning : Train models on PubChem data to predict substituent effects on bioactivity (e.g., bromine vs. chlorine at C5) .
Q. Case Study :
| Substituent | Predicted ΔG (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| Br | -12.3 | 85 |
| Cl | -10.1 | 72 |
Advanced: What strategies resolve contradictions in regioselectivity data during bromination?
Methodological Answer :
Contradictory bromination positions arise from solvent polarity and directing group effects:
-
Regiochemical Analysis :
Condition Major Product Rationale Source DCM, NBS C5-brominated Steric hindrance from ethoxy group at C2 AcOH, Br₂ C3-brominated Acetic acid stabilizes carbocation at C3 -
Control Experiment : Use in situ NMR to monitor intermediates and validate proposed mechanisms .
Advanced: How does pH influence the stability and degradation pathways of this compound?
Q. Methodological Answer :
- Hydrolysis : The ester group undergoes base-catalyzed hydrolysis (pH > 9) to carboxylic acid, reducing bioavailability .
- Oxidative Degradation : LC-MS identifies quinone derivatives formed via naphthyl group oxidation at pH 7.4 .
Q. Stability Profile :
| pH | Half-Life (h) | Major Degradant |
|---|---|---|
| 2 | 120 | None |
| 7.4 | 48 | Quinone derivative |
| 10 | 6 | Carboxylic acid |
Advanced: Why do structural analogs of this compound show conflicting bioactivity data?
Methodological Answer :
Discrepancies arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance COX-2 inhibition but reduce solubility .
- Stereochemical Variations : E/Z isomerism in the methylidene group alters binding pocket compatibility .
Q. Resolution Workflow :
X-ray Crystallography : Confirm absolute configuration of active analogs .
SAR Analysis : Correlate Hammett σ values with IC₅₀ to identify optimal substituents .
Advanced: Can substituent engineering enhance the compound’s bioactivity while minimizing toxicity?
Q. Methodological Answer :
- Toxicity Mitigation : Replace bromine with trifluoromethyl (-CF₃) to reduce hepatic toxicity (tested in Wister rats) .
- Bioactivity Enhancement : Introduce sulfonamide groups at the phenoxy moiety to improve target affinity (ΔG = -15.2 kcal/mol vs. -12.3 for parent compound) .
Q. Case Study :
| Derivative | IC₅₀ (µM) | Hepatotoxicity (ALT, U/L) |
|---|---|---|
| Parent | 1.2 | 45 |
| -CF₃ Analog | 0.9 | 28 |
Advanced: What green chemistry approaches improve the sustainability of synthesizing this compound?
Q. Methodological Answer :
- Solvent Recycling : Use cyclopentyl methyl ether (CPME) as a recyclable solvent for Knoevenagel condensation (recovery rate: 92%) .
- Catalysis : Replace piperidine with immobilized proline on silica gel, reducing waste by 40% .
Q. Life-Cycle Analysis :
| Parameter | Conventional Method | Green Method |
|---|---|---|
| E-Factor | 18.5 | 6.2 |
| Energy Use (kWh/mol) | 120 | 75 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
